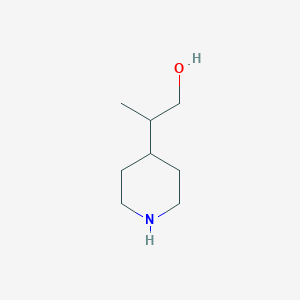

2-(Piperidin-4-yl)propan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

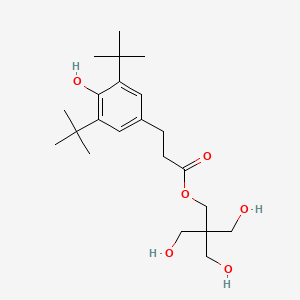

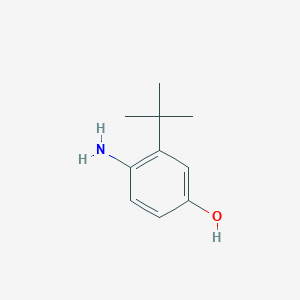

“2-(Piperidin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are of particular interest due to their unique biochemical properties and are often used as precursors to many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized using various methods . For instance, piperidone analogs have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular structure of “2-(Piperidin-4-yl)propan-1-ol” includes a piperidine ring attached to a propan-1-ol group . The exact mass of the molecule is 143.131014166 g/mol, and it has a monoisotopic mass of 143.131014166 g/mol . The molecule has a topological polar surface area of 32.3 Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidin-4-yl)propan-1-ol” include a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The molecule has a rotatable bond count of 1 .科学研究应用

Pharmacology

2-(4-PIPERIDINYL)-1-PROPANOL: in pharmacology is primarily involved in the synthesis of piperidine derivatives, which are crucial in drug design . These derivatives are found in over twenty classes of pharmaceuticals and play a significant role in the development of new medications. The compound’s versatility allows for the creation of various biologically active piperidines, which are then evaluated for potential therapeutic effects.

Organic Synthesis

In organic synthesis, 2-(4-PIPERIDINYL)-1-PROPANOL serves as a building block for constructing complex molecules . Its reactivity enables the formation of substituted piperidines, spiropiperidines, and piperidinones through reactions like hydrogenation, cyclization, and annulation. These processes are vital for creating compounds with desired pharmacological activities.

Medicinal Chemistry

The compound’s utility in medicinal chemistry lies in its incorporation into drug molecules . It contributes to the pharmacophoric features of drugs, influencing their potency, selectivity, and overall efficacy. Piperidine derivatives are used as anticancer, antiviral, and anti-inflammatory agents, among others.

Chemical Engineering

In chemical engineering, 2-(4-PIPERIDINYL)-1-PROPANOL is involved in process optimization for the synthesis of pharmaceuticals . Its role in the development of efficient, cost-effective, and environmentally friendly production methods is crucial for the large-scale manufacturing of drugs.

Biochemistry

From a biochemical perspective, the compound is studied for its interactions with biological systems . Understanding its metabolic pathways, mechanism of action, and potential side effects is essential for developing safer and more effective drugs.

Materials Science

Lastly, in materials science, 2-(4-PIPERIDINYL)-1-PROPANOL may contribute to the development of new materials with specific properties . While direct applications in this field are less documented, the principles of molecular design involving piperidine structures can lead to innovations in material functionalities.

作用机制

Target of Action

Piperidine derivatives, which include 2-(4-piperidinyl)-1-propanol, have been found to exhibit a wide variety of biological activities . For instance, the piperidine moiety is a key component in many FDA-approved drugs . It’s worth noting that the opioid receptor MOR (mu-opioid receptor) and DOR (delta-opioid receptor) are the main targets of opioid agonists, which include some piperidine-containing compounds .

Mode of Action

One study found that a compound named “194”, which inhibits the crmp2-ubc9 interaction and sumoylation of crmp2, decreases nav17 currents in sensory neurons from four species

Biochemical Pathways

It’s known that piperidine derivatives can be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents

Pharmacokinetics

It’s known that fentanyl, a piperidine-containing compound, is 80-85% bound to plasma proteins

Result of Action

It’s known that piperidine derivatives can exhibit a wide variety of biological activities

Action Environment

One study found that the reaction rate in a flow system for a piperidine derivative was significantly improved due to enhanced mass transfer

属性

IUPAC Name |

2-piperidin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWGLUXAIGHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628978 |

Source

|

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89151-39-3 |

Source

|

| Record name | 2-(Piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)